![molecular formula C9H11F2NO2S B2366501 N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411312-01-9](/img/structure/B2366501.png)
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride is a chemical compound with the molecular formula C10H13FNO2S It is characterized by the presence of a fluorophenyl group, an ethyl group, a methylsulfamoyl group, and a fluoride atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 4-fluoroacetophenone with methylamine and sulfuryl fluoride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The process can be summarized as follows:
Step 1: 4-Fluoroacetophenone is reacted with methylamine in the presence of a base to form N-[1-(4-Fluorophenyl)ethyl]-N-methylamine.
Step 2: The resulting amine is then treated with sulfuryl fluoride to introduce the sulfonyl fluoride group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonyl hydrides or sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.
Oxidation: Products include sulfonic acids and sulfonamides.
Reduction: Products include sulfonyl hydrides and sulfides.
科学研究应用
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions involving enzyme dysregulation.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the inhibition of enzymes by forming a covalent bond with the active site serine residue. This covalent modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The molecular targets include serine proteases and other enzymes with active site serine residues.
相似化合物的比较
Similar Compounds
- N-[1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- N-[1-(4-Bromophenyl)ethyl]-N-methylsulfamoyl fluoride
- N-[1-(4-Methylphenyl)ethyl]-N-methylsulfamoyl fluoride
Uniqueness
N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTAWQURURQIDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
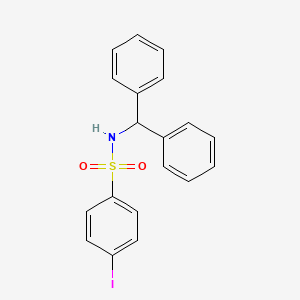
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
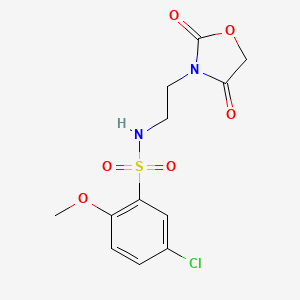
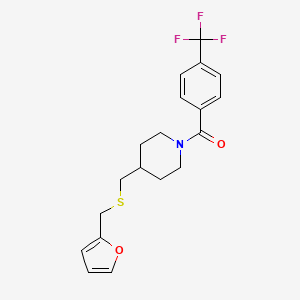
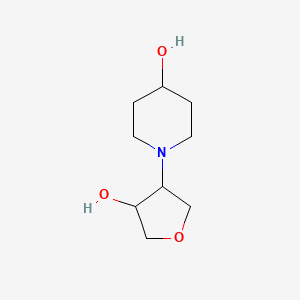
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
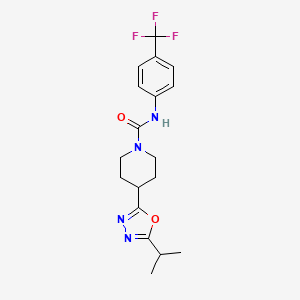
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)
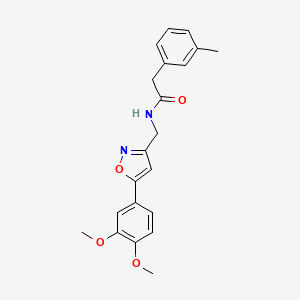
![1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2366436.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)
![methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B2366439.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)
